Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-bromophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromo-2-nitrobenzaldehyde, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(4-bromophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
- Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-13-16-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
OHHVNEBHRWAGAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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